
4-Nitro-3-pyridinesulfonamide
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Overview
Description
4-Nitro-3-pyridinesulfonamide is a chemical compound with the molecular formula C5H5N3O4S It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-pyridinesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation. One common method involves the nitration of pyridine N-oxide using nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine, which can be further sulfonated to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-amino-3-pyridinesulfonamide.
Substitution: Formation of various substituted pyridinesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Nitro-3-pyridinesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes. This dual functionality allows the compound to inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinesulfonamide: Lacks the nitro group, making it less reactive in redox reactions.
2-Bromo-4-nitro-3-pyridinesulfonamide: Contains a bromine atom, which can influence its reactivity and biological activity.
4-Substituted pyridine-3-sulfonamides: Various derivatives with different substituents at the 4-position, affecting their chemical and biological properties.
Uniqueness
4-Nitro-3-pyridinesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields of research and industry .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-nitro-3-pyridinesulfonamide and its derivatives?
- Methodological Answer : A widely used approach involves nucleophilic substitution of 4-chloro-3-pyridinesulfonamide with nitro-containing aryl groups. For example, 4-nitrobenzenesulfonyl chloride can react with aminopyridines under controlled conditions (e.g., reflux in dry acetone with anhydrous K₂CO₃ as a base) to form sulfonamide derivatives. Reaction optimization typically includes temperature control (e.g., 80°C for 24 hours) and stoichiometric adjustments to improve yields (47–80%) . Alternative routes involve hydrogenation of nitro precursors or coupling with aryl isocyanates to form urea-linked derivatives .
Q. How are intermediates characterized during the synthesis of this compound derivatives?
- Methodological Answer : Intermediates are characterized using a combination of FTIR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), ¹H/¹³C-NMR (to verify aromatic proton environments and substituent positions), and LC-MS (for molecular ion validation). Elemental analysis (C, H, N) ensures purity, while TLC with benzene/ethanol (4:1) monitors reaction progress. For example, in the synthesis of methyl N′-cyano-N-{[4-(piperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioates, NMR δ values for aromatic protons (e.g., 8.82 ppm for H-2 pyridine) and IR peaks for C≡N (2161 cm⁻¹) are critical markers .
Advanced Research Questions
Q. How can conflicting spectroscopic data in sulfonamide derivatives be resolved?
- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For instance, nitro group orientation can lead to splitting in aromatic proton signals. To resolve this:
- Use 2D NMR (e.g., COSY, HSQC) to assign coupled protons and carbons unambiguously.
- Compare experimental IR spectra with computational predictions (e.g., DFT calculations) to validate functional groups.
- Perform X-ray crystallography on single crystals (if available) to confirm molecular geometry, as demonstrated for 4-(4-nitrobenzyl)pyridinium derivatives .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?
- Methodological Answer :
- Temperature Control : Lower temperatures (-20°C) minimize side reactions during nitro group introduction, as seen in the synthesis of (2-amino-6-methylpyrimidin-4-yl)pyridinium 4-nitrobenzenesulfonate .
- Catalyst Selection : Anhydrous K₂CO₃ in dry acetone enhances nucleophilic substitution efficiency by deprotonating sulfonamide NH groups .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaryl intermediates, while n-propanol aids in precipitation and purification .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods. For example, measure IC₅₀ values via stopped-flow CO₂ hydration assays .
- Cellular Studies : Use MTT assays to assess cytotoxicity in cancer cell lines. Derivatives with electron-withdrawing nitro groups often show enhanced bioactivity due to improved membrane permeability .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro position, piperazine linkages) with activity trends using regression models .
Q. Data Contradiction Analysis
- Example : Discrepancies in reported yields for similar reactions (e.g., 54% vs. 72%) may stem from differences in workup protocols. highlights that vacuum drying vs. ambient crystallization can alter purity and yield calculations . Always cross-reference purification methods (e.g., column chromatography vs. recrystallization) when replicating procedures.
Properties
CAS No. |
75903-63-8 |
---|---|
Molecular Formula |
C5H5N3O4S |
Molecular Weight |
203.18 g/mol |
IUPAC Name |
4-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-7-2-1-4(5)8(9)10/h1-3H,(H2,6,11,12) |
InChI Key |
WXEPMFILZGAPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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